ML390 -

ML390

Catalog Number: EVT-255844
CAS Number:
Molecular Formula: C21H21F3N2O3
Molecular Weight: 406.4
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
ML390 exerts its potent differentiation effect on multiple leukemia models. ML390 will offer insight into the mechanism of overcoming differentiation arrest, and will translate into a starting point for a much-needed new and potent treatment for patients with acute myeloid leukemia.
Overview

ML390 is a compound identified through high-throughput screening and medicinal chemistry efforts aimed at discovering novel inducers of a specific biological pathway. It has demonstrated significant potency in inducing the expression of genes associated with various cellular processes. The compound's structure and properties have been characterized, leading to its classification as a small molecule with potential therapeutic applications.

Source

ML390 was developed as part of an extensive research initiative focused on identifying compounds that can modulate biological pathways relevant to disease mechanisms. The lead compound was derived from a series of halide-substituted derivatives, with ML390 emerging as a notable candidate due to its enhanced biological activity.

Classification

ML390 can be classified as a small organic molecule. Its specific classification within medicinal chemistry is based on its mechanism of action, which involves the modulation of gene expression through interaction with cellular targets.

Synthesis Analysis

Methods

The synthesis of ML390 involves several key steps, typically starting from commercially available starting materials. The synthetic route includes:

  1. Formation of the Core Structure: The initial step usually involves the construction of the core scaffold, which is essential for the biological activity of ML390.
  2. Halide Substitution: Variations in the halide group are introduced to optimize potency and selectivity.
  3. Purification: The final product is purified using techniques such as column chromatography to ensure high purity for biological testing.

Technical Details

The synthesis may utilize various chemical reactions including nucleophilic substitutions and coupling reactions, which are common in organic synthesis. Specific reagents and conditions are tailored to achieve the desired modifications without compromising the integrity of the core structure.

Molecular Structure Analysis

Structure

ML390 has a defined molecular structure characterized by specific functional groups that contribute to its biological activity. The precise three-dimensional arrangement of atoms plays a critical role in its interaction with target proteins.

Data

The molecular formula and weight, along with other structural data such as bond lengths and angles, can be derived from X-ray crystallography or computational modeling studies. These analyses help elucidate how structural features correlate with biological function.

Chemical Reactions Analysis

Reactions

ML390 participates in various chemical reactions that are essential for its biological activity. These may include:

  • Binding Reactions: Interaction with target proteins, leading to conformational changes that modulate their activity.
  • Metabolic Reactions: Biotransformation processes that affect the pharmacokinetics and pharmacodynamics of ML390 within biological systems.

Technical Details

Understanding these reactions requires knowledge of kinetic parameters and thermodynamic stability, which can be assessed through assays designed to measure binding affinity and efficacy.

Mechanism of Action

Process

The mechanism by which ML390 exerts its effects involves several steps:

  1. Target Binding: ML390 binds to specific proteins involved in gene regulation.
  2. Signal Transduction: This binding triggers downstream signaling pathways that lead to changes in gene expression.
  3. Biological Response: Ultimately, these changes result in physiological effects that can be beneficial in disease contexts.

Data

Quantitative data on the efficacy of ML390 can be obtained from dose-response studies, where parameters such as half-maximal effective concentration (EC50) are determined.

Physical and Chemical Properties Analysis

Physical Properties

ML390 exhibits distinct physical properties that include:

  • Melting Point: A characteristic temperature range indicating solid-state stability.
  • Solubility: Solubility profiles in various solvents are crucial for formulation development.

Chemical Properties

Chemical stability under different conditions (pH, temperature) is assessed to ensure reliability during storage and use. Additionally, reactivity with other chemical species is evaluated to predict behavior in biological systems.

Relevant Data or Analyses

Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry provide insights into purity and structural integrity.

Applications

Scientific Uses

ML390 has potential applications in several scientific domains:

  • Drug Development: As a lead compound for further optimization towards therapeutic agents targeting specific diseases.
  • Biological Research: Used as a tool compound to study gene regulation mechanisms and cellular responses.
  • Pharmacology: Investigated for its pharmacological effects in preclinical models, contributing to understanding its therapeutic potential.
Introduction to ML390 in Contemporary Pharmacological Research

ML390 (CAS 2029049-79-2) represents a structurally optimized dihydroorotate dehydrogenase (DHODH) inhibitor with the molecular formula C₂₁H₂₁F₃N₂O₃ and a molecular weight of 406.4 g/mol. It emerged from rigorous chemical screening and optimization campaigns targeting differentiation arrest in acute myeloid leukemia (AML) [2] [7]. This compound exhibits potent inhibition of human DHODH (IC₅₀ = 0.56 μM in cell-free assays) and induces myeloid differentiation at low micromolar concentrations (ED₅₀ ~2 μM) [1] [4]. Its crystalline structure bound to DHODH provides atomic-level insights into its mechanism, positioning ML390 as a pivotal tool compound for probing pyrimidine metabolism in oncology [4] [8].

ML390 as a Paradigm Shift in Differentiation Therapy for Hematopoietic Malignancies

The discovery of ML390 originated from a high-throughput phenotypic screen of 330,000 compounds from the Molecular Libraries Probe Production Centers Network (MLPCN). Researchers utilized a genetically engineered Lys-GFP-ER-HoxA9 murine cell line derived from lysozyme-GFP mouse bone marrow. In this model, GFP expression served as a differentiation reporter upon inactivation of HoxA9—a transcription factor overexpressed in 70% of AML patients that maintains differentiation arrest [2] [4] [7].

Mechanism of Action:ML390 targets mitochondrial DHODH, the fourth enzyme in the de novo pyrimidine biosynthesis pathway. By oxidizing dihydroorotate to orotate, DHODH couples pyrimidine synthesis to the mitochondrial electron transport chain via ubiquinone. ML390 binds the ubiquinone pocket of DHODH, validated by X-ray crystallography, thereby depleting intracellular uridine monophosphate (UMP) pools [4] [8]. In AML cells, this pyrimidine starvation triggers:

  • Metabolic Reprogramming: >500-fold accumulation of dihydroorotate (DHO) and depletion of downstream metabolites (e.g., uridine, UTP) within 48 hours [1] [6].
  • Differentiation Induction: Terminal myeloid differentiation evidenced by CD11b/MAC1 upregulation and morphological maturation, bypassing HoxA9-mediated arrest [2] [4].
  • Loss of Self-Renewal: Reduced leukemia-initiating cell capacity in xenograft models [3] [5].

Differentiation Efficacy Across Models:ML390 demonstrates consistent activity in murine and human AML lines. Flow cytometry-based differentiation assays after 4-day treatments revealed EC₅₀ values as follows:

Table 1: Differentiation Efficacy of ML390 in AML Cell Lines

Cell LineModel DescriptionEC₅₀ (μM)Assay Endpoint
ER-HoxA9-GFPMurine HoxA9-driven AML progenitor1.8 ± 0.6CD11b/MAC1 upregulation
THP-1Human monocytic AML6.5 ± 0.9CD11b expression
U937Human histiocytic lymphoma (AML-relevant)8.8 ± 0.8Morphological differentiation

[2] [6]

Critically, differentiation induced by ML390 is phenocopied by other DHODH inhibitors (e.g., brequinar) and reversed by supplementation with orotate or high-concentration uridine (100 μM), confirming on-target pyrimidine depletion as the mechanistic basis [2] [10]. This positions DHODH inhibition as a metabolic vulnerability uniquely exploitable in differentiation-refractory AML.

Historical Context: Evolution of DHODH Inhibitors in Oncology

DHODH has oscillated as an oncology target since the 1970s, shaped by clinical successes and failures:

First-Generation Inhibitors:

  • Brequinar (NSC 368,390): Developed in the 1980s, this potent quinolinecarboxylic acid derivative inhibited DHODH at sub-nanomolar concentrations (IC₅₀ = 0.004 μM). Despite promising activity in leukemia models, phase I/II trials in >500 solid tumor patients showed limited efficacy and unpredictable pharmacokinetics, halting development by the 1990s [3] [9].
  • Leflunomide/Teriflunomide: FDA-approved for autoimmune diseases (1998/2012), these inhibitors (IC₅₀ ~1–10 μM) demonstrated in vitro anti-leukemic effects but were constrained by low potency, long half-life (>2 weeks), and off-target immunosuppressive effects [3] [8].

The AML Renaissance:In 2016, a landmark study redefined DHODH’s role in AML. A phenotypic screen for differentiation inducers identified DHODH as the target of 11/12 validated hits, including ML390 precursors. This revealed:

  • Therapeutic Window: AML blasts exhibit heightened dependence on de novo pyrimidine synthesis due to limited salvage pathway activity and metabolic reprogramming in hypoxia/nutrient stress [3] [5].
  • Beyond Cytotoxicity: Prolonged pyrimidine starvation forces a cell-fate decision—differentiation over self-renewal—distinct from classical chemotherapies [2] [4].

ML390’s Chemical Optimization:Two initial hit scaffolds were optimized:

  • 2-Anilino Nicotinic Acids (e.g., Compound 1): Retained activity with trifluoromethoxy substitutions but suffered from NSAID-like promiscuity.
  • N-Acyl-β-Alanines (e.g., Compound 3): The (R)-aminotetraline derivative (Compound 3) showed cellular activity (EC₅₀ = 4.5 μM). Systematic SAR yielded ML390 (Compound 3G) with:
  • A para-trifluoromethoxybenzamide group
  • Optimal linker length (n=1)
  • Enhanced potency (DHODH IC₅₀ = 0.56 μM; ER-HoxA9 EC₅₀ = 1.8 μM) [2] [4].

Table 2: Evolution of DHODH Inhibitors in Oncology

InhibitorChemical ClassDHODH IC₅₀ (μM)Clinical Status (Oncology)Key Limitations
BrequinarQuinolinecarboxylic acid0.004Abandoned (Phase II)Narrow therapeutic index (solid tumors)
LeflunomideHydroxyacrylic acid~10Repurposed (Phase I/II myeloma)Low potency, immunosuppressive
ML390Trifluoromethoxybenzamide0.56Preclinical tool compoundNot in clinical development
BAY 2402234Pyrazolecarboxamide0.017Phase I (NCT03404726)AML-specific optimization

[2] [3] [9]

Contemporary DHODH inhibitors (e.g., BAY 2402234, ASLAN003) now prioritize AML-specific pharmacokinetics and differentiation biomarkers. ML390 remains a cornerstone for target validation, illuminating DHODH’s resurgence as a differentiation therapy target [3] [5].

Properties

Product Name

ML390

Molecular Formula

C21H21F3N2O3

Molecular Weight

406.4

SMILES

O=C(NCCC(N[C@@H]1CCCC2=C1C=CC=C2)=O)C3=CC([H])=C(OC(F)(F)F)C=C3

Synonyms

(R)-N-(3-oxo-3-((1,2,3,4-tetrahydronaphthalen-1-yl)amino)propyl)-4-(trifluoromethoxy)benzamide

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.